molecular formula C11H11N B8652458 1-Benzylcyclopropanecarbonitrile

1-Benzylcyclopropanecarbonitrile

Cat. No.: B8652458
M. Wt: 157.21 g/mol
InChI Key: RVLXQVFSQVDAJR-UHFFFAOYSA-N
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Description

1-Benzylcyclopropanecarbonitrile is a useful research compound. Its molecular formula is C11H11N and its molecular weight is 157.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H11N

Molecular Weight

157.21 g/mol

IUPAC Name

1-benzylcyclopropane-1-carbonitrile

InChI

InChI=1S/C11H11N/c12-9-11(6-7-11)8-10-4-2-1-3-5-10/h1-5H,6-8H2

InChI Key

RVLXQVFSQVDAJR-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=CC=CC=C2)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture under nitrogen of 26.3 g (260 mmoles) of diisopropylamine and 300 ml of tetrahydrofuran cooled to -75° C., there is added dropwise 125 ml (200 mmoles) of n-butyllithium in a 1.6M hexane solution, then 13.4 g (200 mmoles) of commercial cyclopropanecarbonitrile and finally 25.3 g (200 mmoles) of benzyl chloride. The reaction mixture is stirred 2 hours at -70° C. then 2 days at 20° C. 4 ml of water is added, before washing the reaction mixture with water saturated with NaCl. The organic phase dried over Na2SO4 is concentrated to give a brown liquid, which is purified by distillation. There is obtained 16.8 g (yield=53.5%) of a colorless liquid. b.p.13 =140°-8° C. A new distillation gives a colorless liquid. b.p.0.3 =64°-8° C.
Quantity
26.3 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
13.4 g
Type
reactant
Reaction Step Three
Quantity
25.3 g
Type
reactant
Reaction Step Four
Name
Quantity
4 mL
Type
solvent
Reaction Step Five
Yield
53.5%

Synthesis routes and methods II

Procedure details

A solution of cyclopropyl cyanide (3.0 mL, 40 mmol) in 20 mL THF was dropwise added to a stirred, freshly prepared, mixture of lithium diisopropylamide (40 mmol) in THF (100 mL) at −78° C. After 30 min, a solution of benzyl bromide 7.8 mL, 60 mmol) in THF (20 mL) was dropwise added. The resulting mixture was warmed slowly over several hrs and stirred at rt 48 hr. The reaction was quenched (250 mL saturated NH4Cl), extracted with ether (3×100 mL) and the combined organic extracts were dried (MgSO4), filtered and concentrated to afford a yellow oil.
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
40 mmol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
7.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

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